Cas no 5679-72-1 (5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL)
![5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL structure](https://ja.kuujia.com/scimg/cas/5679-72-1x500.png)
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL 化学的及び物理的性質
名前と識別子
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- 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL
- 2-ethoxy-3-phenyl-1,3,2-oxazaphospholidine
- 4H-1,2,4-triazole-3-thiol, 5-(4-methoxyphenyl)-4-(4-methylphenyl)-
- 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD01407798
計算された属性
- せいみつぶんしりょう: 297.09375
- どういたいしつりょう: 297.093583
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69
じっけんとくせい
- 密度みつど: 1.24
- ふってん: 430.1°C at 760 mmHg
- フラッシュポイント: 213.9°C
- 屈折率: 1.651
- PSA: 36.86
- LogP: 2.85160
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D593782-1g |
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL |
5679-72-1 | 95% | 1g |
$530 | 2024-06-05 | |
eNovation Chemicals LLC | D593782-1g |
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL |
5679-72-1 | 95% | 1g |
$530 | 2025-02-27 | |
Chemenu | CM522233-1g |
5-(4-Methoxyphenyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol |
5679-72-1 | 97% | 1g |
$209 | 2022-08-31 | |
eNovation Chemicals LLC | D593782-1g |
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL |
5679-72-1 | 95% | 1g |
$530 | 2025-02-24 |
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOLに関する追加情報
Introduction to 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL (CAS No. 5679-72-1)
5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL (CAS No. 5679-72-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the triazole-thiol class of molecules. Its unique structural features and chemical properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL consists of a triazole ring fused with a thiol group and substituted with a 4-methoxyphenyl and a p-tolyl group. These functional groups contribute to its high reactivity and potential for forming stable complexes with metal ions. The presence of the thiol group also imparts antioxidant properties, making this compound an interesting target for studies on free radical scavenging and oxidative stress reduction.
Recent research has highlighted the potential of 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL in various biological contexts. Studies have shown that this compound exhibits significant anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL effectively inhibited the proliferation of human breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
In addition to its anti-cancer properties, 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL has been investigated for its potential as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound significantly reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL could be a promising candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL have also been studied extensively. A recent study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are crucial for its potential use in oral formulations and long-term therapeutic applications.
In terms of safety and toxicity, preliminary studies have shown that 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL has low toxicity at therapeutic concentrations. However, further research is needed to fully understand its safety profile and potential side effects. Ongoing clinical trials are aimed at evaluating the safety and efficacy of this compound in human subjects.
The synthesis of 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep reactions involving coupling reactions and cyclization steps. One notable synthetic method involves the reaction of 1-(tolyl)hydrazine with 2-chloroacetamide followed by treatment with potassium thiocyanate to form the final product. This method has been shown to produce high yields with excellent purity levels.
The potential applications of 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL extend beyond its use as a therapeutic agent. Its unique chemical properties make it a valuable reagent in organic synthesis and materials science. For example, it can be used as a ligand in coordination chemistry to form stable metal complexes with transition metals such as copper and zinc. These complexes have potential applications in catalysis and materials science.
In conclusion, 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL (CAS No. 5679-72-1) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features and chemical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, it is likely that this compound will play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.
5679-72-1 (5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL) 関連製品
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